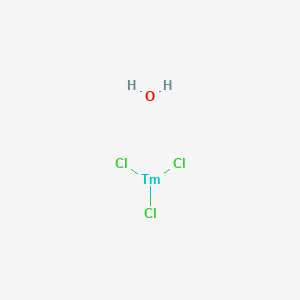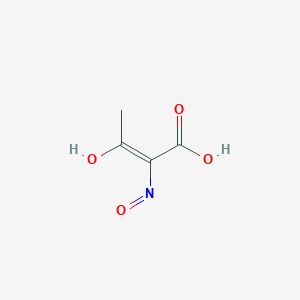
Thulium(III) chloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thulium(III) chloride hydrate is an inorganic compound composed of thulium, chlorine, and water molecules. It is typically found in the form of light green hygroscopic crystals. Thulium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.
Synthetic Routes and Reaction Conditions:
- this compound can be synthesized by reacting thulium(III) oxide with concentrated hydrochloric acid. The reaction proceeds as follows:
From Thulium(III) Oxide and Hydrochloric Acid: Tm2O3+6HCl→2TmCl3+3H2O
Another method involves the direct reaction of thulium metal with chlorine gas:From Thulium and Chlorine: 2Tm+3Cl2→2TmCl3
Industrial Production Methods:
- The industrial production of this compound typically involves the reaction of thulium(III) oxide with hydrochloric acid due to the availability and cost-effectiveness of the reactants .
Types of Reactions:
Oxidation: Thulium(III) chloride can undergo oxidation reactions to form thulium(III) oxide.
Reduction: It can be reduced to thulium metal under specific conditions.
Substitution: Thulium(III) chloride can participate in substitution reactions where the chloride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong bases such as sodium hydroxide can be used to oxidize thulium(III) chloride to thulium(III) oxide.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce thulium(III) chloride to thulium metal.
Substitution: Various anions like sulfate or nitrate can replace chloride ions in the presence of suitable reagents.
Major Products:
Thulium(III) oxide: is a common product formed from the oxidation of thulium(III) chloride.
Thulium metal: can be obtained through reduction reactions.
Wirkmechanismus
Target of Action
Thulium(III) chloride hydrate is an inorganic salt composed of thulium and chlorine . It is primarily used as a precursor in the synthesis of various thulium-containing compounds . Its primary targets are the materials or substances that it is intended to modify or interact with.
Mode of Action
This compound interacts with its targets by serving as a starting material for the synthesis of various compounds . For instance, it has been used as a precursor to thulium during the synthesis of NaYF4:Yb,Tm upconversion nanocrystal-semiconductor hybrid structures .
Biochemical Pathways
The specific biochemical pathways affected by this compound are largely dependent on the final thulium-containing compounds that it helps to synthesize. For example, in the case of NaYF4:Yb,Tm upconversion nanocrystal-semiconductor hybrid structures, the compound plays a role in enhanced NIR photocatalysis .
Pharmacokinetics
It’s worth noting that both thulium(iii) chloride and its hexahydrate form are soluble in water , which can influence their distribution and availability in a given system.
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by the specific thulium-containing compounds that it helps to synthesize. For instance, when used to synthesize NaYF4:Yb,Tm upconversion nanocrystal-semiconductor hybrid structures, the resulting compound can be used in enhanced NIR photocatalysis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its solubility in water can affect its distribution and availability in a given system. Additionally, its reactivity with strong bases to make thulium(III) oxide suggests that the pH of the environment could also influence its action.
Wissenschaftliche Forschungsanwendungen
Thulium(III) chloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of thulium-doped materials and nanostructures.
Biology: Thulium compounds are explored for their potential use in biological imaging and as contrast agents.
Medicine: Thulium-doped lasers are used in medical procedures, particularly in minimally invasive surgeries.
Vergleich Mit ähnlichen Verbindungen
Thulium(III) chloride hydrate can be compared with other rare earth metal chlorides such as:
- Erbium(III) chloride
- Ytterbium(III) chloride
- Lutetium(III) chloride
Uniqueness:
Eigenschaften
IUPAC Name |
trichlorothulium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.H2O.Tm/h3*1H;1H2;/q;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIYDTRIAATWQR-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Tm](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2OTm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10025-92-0 |
Source


|
| Record name | Thulium chloride (TmCl3), heptahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)





